2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate
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Overview
Description
. It is known for its unique structure and properties, which make it a subject of interest in scientific research.
Preparation Methods
The synthesis of 2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms of the compound .
Scientific Research Applications
2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesIn industry, it can be used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in drug development, it may interact with specific enzymes or receptors to exert its effects. The pathways involved can include signal transduction, metabolic pathways, and other cellular processes .
Comparison with Similar Compounds
2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate can be compared with other similar compounds, such as methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various research applications.
Properties
IUPAC Name |
N-(6-methoxy-1-oxidopyridin-1-ium-3-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-3-5-11(6-4-10)14(17)15-12-7-8-13(19-2)16(18)9-12/h3-9H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTPKYLADQCQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C[N+](=C(C=C2)OC)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665894 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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